molecular formula C13H19F2N5 B11729779 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine CAS No. 1856046-66-6

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11729779
CAS No.: 1856046-66-6
M. Wt: 283.32 g/mol
InChI Key: QANZNAGDQDUTSA-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Alkylation: The final step involves the alkylation of the pyrazole ring with a propylating agent to introduce the propyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine
  • 1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Uniqueness

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1856046-66-6

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H19F2N5/c1-3-4-19-8-12(10(2)18-19)16-5-11-6-17-20(7-11)9-13(14)15/h6-8,13,16H,3-5,9H2,1-2H3

InChI Key

QANZNAGDQDUTSA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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